Felodipine-13C4, d3
CAS No.:
Cat. No.: VC0207196
Molecular Formula: C₁₄¹³C₄H₁₆D₃Cl₂NO₄
Molecular Weight: 391.24
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄¹³C₄H₁₆D₃Cl₂NO₄ |
|---|---|
| Molecular Weight | 391.24 |
Introduction
Applications in Pharmaceutical Analysis
Felodipine-13C4, d3 serves as an internal standard for the quantification of felodipine by GC- or LC-mass spectrometry . The primary applications include:
Bioanalytical Method Development
The compound is essential for developing and validating bioanalytical methods for felodipine quantification in biological matrices. A published method utilizing liquid chromatography coupled with tandem mass spectrometry demonstrates high sensitivity with a linear calibration range from 0.02 to 10 ng/mL (r2 > 0.994) . This approach enables:
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Between-run precision with relative standard deviation of 5.7% (0.06 ng/mL), 7.1% (0.6 ng/mL), and 6.8% (7.5 ng/mL)
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Between-run accuracy of ±0.0%, 2.1%, and 3.1% for the above concentrations
Pharmacokinetic Studies
Isotopically labeled standards like Felodipine-13C4, d3 are crucial for accurate pharmacokinetic analysis. Studies have shown that felodipine:
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Undergoes extensive first-pass metabolism by CYP3A4
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Has a bioavailability of approximately 15%
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Shows a terminal elimination half-life ranging from 18.4 to 28.7 hours, increasing with age
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Is rapidly cleared with clearance rates between 448 to 821 mL/min, decreasing with age
Felodipine-13C4, d3 enables precise tracking of the parent compound through complex biological systems, distinguishing it from metabolites and endogenous compounds.
Metabolic Studies and Drug-Drug Interactions
Metabolic Pathway Elucidation
Isotopically labeled felodipine variants have proven invaluable in elucidating the biotransformation pathways of felodipine. The primary metabolite is dehydrofelodipine, formed through the action of CYP3A4 . Using mass spectrometry with isotope-labeled standards, researchers have identified ten metabolites, including:
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The pyridine analogue of felodipine (dehydrofelodipine)
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Two carboxylic mono acids
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Two ester lactones with corresponding open hydroxy acid forms
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A lactonic compound with a carboxylic acid group
Drug-Drug Interaction Assessment
Felodipine serves as a sensitive substrate for CYP3A4, making it susceptible to drug-drug interactions. Isotopically labeled standards facilitate quantitative assessment of these interactions:
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CYP3A4 inhibitors (itraconazole, erythromycin) significantly increase felodipine plasma concentrations
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CYP3A4 inducers (carbamazepine, phenytoin) can decrease felodipine AUC up to 15-fold
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A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model incorporating both felodipine and dehydrofelodipine has been developed for predicting these interactions
Comparison with Other Isotopically Labeled Felodipine Variants
Several isotopically labeled variants of felodipine have been developed for different analytical applications. Table 2 compares Felodipine-13C4, d3 with other labeled alternatives:
Table 2: Comparison of Isotopically Labeled Felodipine Variants
The specific labeling pattern affects mass spectral characteristics, chromatographic behavior, and detection sensitivity, making each variant suitable for particular analytical challenges.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with C18 analytical columns is commonly employed for the separation of felodipine and its isotopically labeled standards. A published method utilizes:
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C18 analytical column (100 mm × 4.6 mm i.d.)
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5-minute chromatographic run time
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Liquid/liquid extraction using diethyl ether/hexane (80/20, v/v)
Mass Spectrometric Detection
Mass spectrometry provides the sensitivity and specificity required for analyzing isotopically labeled compounds:
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LC-MS/MS with selected reaction monitoring (SRM) offers high sensitivity for quantification
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The mass shift introduced by 13C and deuterium labeling creates unique precursor and product ions
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Internal standard calibration using Felodipine-13C4, d3 compensates for extraction variability and matrix effects
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Detection limits as low as 0.02 ng/mL in human plasma have been achieved
Pharmacokinetic Parameters of Parent Compound
Understanding the pharmacokinetics of unlabeled felodipine provides context for applications of Felodipine-13C4, d3. Key parameters include:
Table 3: Pharmacokinetic Parameters of Felodipine
These parameters highlight why sensitive analytical methods using isotopically labeled internal standards are crucial for accurate quantification in biological matrices.
Future Research Applications
Felodipine-13C4, d3 and similar isotopically labeled standards continue to find expanding applications in pharmaceutical research:
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Development of increasingly sensitive bioanalytical methods for felodipine quantification in challenging matrices
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Enhanced pharmacokinetic modeling incorporating metabolite formation and distribution
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Improved assessment of drug-drug interactions with physiologically based pharmacokinetic models
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Investigation of felodipine's pharmacokinetics in special populations (pediatric, geriatric, hepatic impairment)
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Quality control applications in pharmaceutical manufacturing
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